B1194704 Indomethacin sodium trihydrate CAS No. 74252-25-8

Indomethacin sodium trihydrate

Cat. No. B1194704
CAS RN: 74252-25-8
M. Wt: 433.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indomethacin sodium trihydrate is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . It is used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Indomethacin has been used as a model compound to investigate acid-base reactions of solid materials, a common type of drug-excipient interaction . In a typical experiment, 500 mg of pure alpha-form indomethacin were mixed with 500 mg of sodium bicarbonate . The reaction was monitored by IR spectroscopy, X-ray powder diffraction, and solid-state NMR .


Molecular Structure Analysis

The chemical formula of Indomethacin sodium trihydrate is C19H21ClNNaO7, with an exact mass of 433.09 and a molecular weight of 433.820 .


Chemical Reactions Analysis

The reaction of sodium bicarbonate with alpha-form indomethacin is about 86% complete after 500 h at 40 degrees C and 66% RH . No detectable reaction was observed for sodium bicarbonate with the alpha form of indomethacin at 40 degrees C and 11% RH after 15 months .

Scientific Research Applications

Stability of Reconstituted Indomethacin Sodium Trihydrate

  • Summary of Application: This research focused on the stability of reconstituted Indomethacin sodium trihydrate in original vials and polypropylene syringes .
  • Methods of Application: Twenty 1-mg vials of Indomethacin sodium trihydrate were reconstituted with 2 mL of Sterile Water for Injection, USP. Solution from 10 vials was drawn into 20 1-mL disposable polypropylene syringes. Five vials and 10 syringes were stored at 21-25 degrees C, and the other 5 vials and 10 syringes were stored at 2-6 degrees C .
  • Results or Outcomes: All solutions stored at 2-6 degrees C retained more than 95% of the initial indomethacin concentration. At room temperature, solutions stored in syringes retained more than 95% of the initial indomethacin concentration .

Disproportionation of Indomethacin Sodium in Buffered Lyophilized Formulations

  • Summary of Application: The study investigated the effect of pH shift on the disproportionation of Indomethacin sodium in lyophilized formulations .
  • Methods of Application: Prelyophilization solutions containing Indomethacin sodium in sodium phosphate buffer, at initial buffer concentrations ranging from 10 to 100 mM (pH 7.0), and at Indomethacin sodium concentrations of 5, 10 & 15 mg/ml, were investigated .
  • Results or Outcomes: Disproportionation of Indomethacin sodium to the free acid was observed in systems with buffer concentrations ≥50 mM, but not low buffer concentration (10 mM). At intermediate buffer concentrations (35 & 20 mM) the disproportionation depended on Indomethacin sodium concentration .

Closure of Patent Ductus Arteriosus

  • Summary of Application: Indomethacin sodium trihydrate is used to close a hemodynamically significant patent ductus arteriosus in premature infants .
  • Methods of Application: The dosage is dependent on the age of the infant at the time of therapy. A course of therapy requires intravenous doses of Indomethacin for Injection given at 12 to 24-hour intervals .
  • Results or Outcomes: The patent ductus arteriosus closes or significantly reduces in size after an interval of 48 hours or more from completion of the first course of Indomethacin for Injection .

Treatment of Postoperative Ocular Inflammation

  • Summary of Application: Ophthalmic Indomethacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery .
  • Methods of Application: The specific methods of application can vary, but typically involve the administration of Indomethacin eye drops .
  • Results or Outcomes: Indomethacin has been found to be effective in reducing ocular inflammation in clinical studies .

Treatment of Rheumatoid Arthritis, Ankylosing Spondylitis, Osteoarthritis, Acute Shoulder Pains, and Acute Gouty Arthritis

  • Summary of Application: Indomethacin sodium trihydrate is commonly used in the treatment of various musculoskeletal conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis .
  • Methods of Application: The specific methods of application can vary, but typically involve the administration of oral capsules or other methods of administration, including rectal and intravenous formulations .
  • Results or Outcomes: Indomethacin has been found to be effective in reducing inflammation and pain associated with these conditions .

Treatment of Migraine and Other Headache Disorders

  • Summary of Application: Indomethacin sodium trihydrate has been used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders .
  • Methods of Application: The specific methods of application can vary, but typically involve the administration of oral capsules .
  • Results or Outcomes: Indomethacin has been found to be effective in reducing the frequency and severity of migraines and other headache disorders .

Safety And Hazards

Indomethacin can increase your risk of fatal heart attack or stroke, even if you don’t have any risk factors . It is recommended to wear personal protective equipment/face protection when handling indomethacin. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and do not breathe (dust, vapor, mist, gas). Do not ingest .

properties

IUPAC Name

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYAQBLOGVNWNT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClNNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53-86-1 (Parent)
Record name Indomethacin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00225256
Record name Indomethacin sodium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indomethacin sodium

CAS RN

74252-25-8
Record name Indomethacin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin sodium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOMETHACIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IMX38M2GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
155
Citations
A Siddiqui, Z Rahman, SR Khan… - International Journal of …, 2014 - Elsevier
… Therefore, the objective of this study was to use indomethacin sodium trihydrate (drug) as a model drug for lyophilization and evaluates short-term stability with respect to particulate …
Number of citations: 16 www.sciencedirect.com
SE Walker, S Gray, B Schmidt - American journal of health …, 1998 - academic.oup.com
… on the visual compatibility of indomethacin sodium trihydrate with solutions of dextrose in … study was to evaluate the stability of indomethacin sodium trihydrate 0.5 mg/mL in sterile water …
Number of citations: 6 academic.oup.com
A Dubbini, R Censi, V Martena, E Hoti… - International Journal of …, 2014 - Elsevier
The purpose of this study was to investigate the effect of pH and method of crystallization on the solid physical form of indomethacin (IDM). IDM, a non steroidal anti-inflammatory drug …
Number of citations: 35 www.sciencedirect.com
DY Ishisaka, J Van Vleet… - American Journal of …, 1991 - academic.oup.com
… Indomethacin sodium trihydrate is frequently used in neonates to close patent ductus … The dose and dosing interval of indomethacin sodium trihydrate are determined by the infant's age …
Number of citations: 9 academic.oup.com
VA Narducci, D Phari - researchgate.net
… Methods The stability of reconstituted indomethacin sodium trihydrate was determined over 48 hours. Immediately following reconstitution, the pH of the indomethacin solutions were …
Number of citations: 0 www.researchgate.net
S Eerikäinen, J Yliruusi, R Laakso - International journal of pharmaceutics, 1991 - Elsevier
… core instead of indomethacin sodium trihydrate (Laakso and … Release of indomethacin sodium trihydrate was slow from … made from indomethacin sodium trihydratecalcium hydrogen …
Number of citations: 12 www.sciencedirect.com
S Koranne, S Thakral, R Suryanarayanan - Pharmaceutical research, 2018 - Springer
… Indomethacin sodium trihydrate (IMCNa; Fig. 1) was obtained from Sinder Technology Co. Ltd., (Qingdao, China.) and indomethacin free acid (IMC, γ- form) was purchased from CSPC …
Number of citations: 11 link.springer.com
B Schmidt, M Seshia, S Shankaran… - … of pediatrics & …, 2011 - jamanetwork.com
… Although prophylactic indomethacin sodium trihydrate reduces the risks of severe periventricular and intraventricular hemorrhage (PIVH, grades 3-4), patent ductus arteriosus (PDA), …
Number of citations: 16 jamanetwork.com
SE Walker, S Gray, B Schmidt - Pediatric Research, 1996 - nature.com
Objective: To evaluate the stability of reconstituted INDOCID R PDA Rationale: Although slow, continuous infusion of indomethacin has been used for the treatment of PDA (Pediatrics …
Number of citations: 0 www.nature.com
VD Gupta, J Maswoswe - International Journal of Pharmaceutical …, 1998 - europepmc.org
… The stability of indomethacin (from indomethacin sodium trihydrate powder for injection) in preservative-free 0.9% sodium chloride injection has been studied using a stability-indicating …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.